molecular formula C12H19NO3 B2641257 tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1824074-15-8

tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Número de catálogo: B2641257
Número CAS: 1824074-15-8
Peso molecular: 225.288
Clave InChI: LKQWMJOUDZLUOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1824074-15-8) is a chemical building block featuring a unique 2-azaspiro[3.3]heptane scaffold. This spirocyclic system provides three-dimensional rigidity and is considered a valuable surrogate for flat aromatic rings and saturated heterocycles like piperidines, offering access to novel chemical space in drug discovery programs . The molecular formula of the compound is C12H19NO3, and it has a molecular weight of 225.28 g/mol . The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and an aldehyde (formyl) functional group, which serves as a versatile handle for further synthetic elaboration via reactions such as nucleophilic addition or reductive amination. While specific biological data for this exact molecule is not readily available, the broader class of 2-azaspiro[3.3]heptane derivatives is actively investigated in medicinal chemistry. Recent patent literature indicates that such derivatives are being explored for their potential as inhibitors of targets like STAT3 for use in oncology and immunology . This compound is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

tert-butyl 7-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(12)6-14/h6,9H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQWMJOUDZLUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824074-15-8
Record name tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Engineering Three-Dimensionality in Drug Discovery: A Technical Guide to tert-Butyl 5-formyl-2-azaspiroheptane-2-carboxylate

Engineering Three-Dimensionality in Drug Discovery: A Technical Guide to tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate

Executive Summary

In contemporary medicinal chemistry, the paradigm of "escaping flatland" has driven a massive shift away from planar, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional scaffolds. Among these, the 2-azaspiro[1]heptane core has emerged as a privileged bioisostere for piperidines, piperazines, and morpholines [3].

tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate (CAS: 1824074-15-8) represents a highly versatile, orthogonally protected building block within this class. By featuring a reactive formyl (aldehyde) group at the 5-position and a tert-butoxycarbonyl (Boc) protected amine at the 2-position, this scaffold allows researchers to rapidly generate structurally complex, metabolically stable lead compounds. This whitepaper details the structural properties, strategic utility, and self-validating synthetic protocols associated with this critical intermediate.

Physicochemical & Structural Profiling

The physical and structural properties of this spirocycle dictate its behavior in both synthetic workflows and biological systems. The high degree of ring strain inherent to the spiro[1]heptane system requires careful handling during extreme thermal or highly acidic conditions, though it remains remarkably stable under standard late-stage functionalization protocols [1].

PropertyValueCausality / Significance
Chemical Name tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylateStandard IUPAC nomenclature.
CAS Number 1824074-15-8Primary identifier for regulatory and inventory tracking [1].
Molecular Formula C₁₂H₁₉NO₃Indicates a high sp³ carbon fraction (Fsp³).
Molecular Weight 225.28 g/mol Low molecular weight allows for downstream additions without violating Lipinski's Rule of 5 [2].
Monoisotopic Mass 225.13649 DaCritical for high-resolution LC-MS validation workflows [2].
SMILES String CC(C)(C)OC(=O)N1CC2(C1)CCC2C=OUseful for computational docking and in silico logD predictions.
Protecting Group tert-Butoxycarbonyl (Boc)Provides orthogonal stability against nucleophiles and bases; cleavable via TFA or HCl.

Strategic Utility: The Causality of Scaffold Selection

As a Senior Application Scientist, it is vital to understand why we select this specific building block over traditional monocyclic alternatives. The selection is driven by three mechanistic pillars:

  • Bioisosteric Replacement & Vectorization: While 2-azaspiro[1]heptane is a known piperidine bioisostere, it alters the spatial trajectory of its substituents. The spirocyclic junction forces the 5-position into a distinct geometric vector compared to the 4-position of a piperidine. This unique vectorization can unlock novel binding pockets in target proteins that are inaccessible to flat or traditional chair-conformation rings[3].

  • Lipophilicity (logD) Modulation: The addition of carbon atoms typically increases a molecule's lipophilicity. However, the compact, bridged nature of the azaspiroheptane system can paradoxically lower or stabilize the distribution coefficient (logD) compared to its acyclic or monocyclic counterparts, improving aqueous solubility and reducing off-target promiscuity [4].

  • Metabolic Stability: Cytochrome P450 enzymes frequently oxidize the electron-rich, benzylic, or allylic C-H bonds found in planar rings. The spiro[1]heptane core lacks these highly labile sites, significantly extending the in vivo half-life of the resulting drug candidate.

Mechanistic Pathway

GPiperidinePiperidine Core(Flat, Metabolically Labile)Spiro2-azaspiro[3.3]heptane(3D, Metabolically Stable)Piperidine->Spiro BioisostericReplacementFormyl5-Formyl Handle(Versatile Synthon)Spiro->Formyl FunctionalizationLeadOptimized Drug Lead(Improved logD, High Target Affinity)Formyl->Lead Late-StageDerivatization

Fig 1: Strategic evolution from planar piperidines to 3D spirocyclic leads via the formyl synthon.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in quality control checkpoints to guarantee that the structural integrity of the strained spirocycle is maintained.

Protocol A: Reductive Amination of the Formyl Group

This protocol utilizes the 5-formyl group to introduce various amine appendages, a highly common step in library generation.

  • Causality of Reagents: Sodium Triacetoxyborohydride (STAB) is explicitly chosen over Sodium Borohydride (NaBH₄). STAB possesses attenuated hydride-donating ability, allowing it to selectively reduce the transient iminium ion without prematurely reducing the starting aldehyde to a primary alcohol—a side reaction that severely impacts yields.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate (1.0 eq, 0.5 mmol) and the desired primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq) to the mixture. Rationale: The mild acid catalyzes imine/iminium formation without cleaving the acid-sensitive Boc protecting group.

  • Imine Formation: Stir at room temperature for 1 hour under a nitrogen atmosphere.

  • Reduction: Add STAB (1.5 eq) in single portions. Stir for 12 hours at room temperature.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the aldehyde mass (m/z 170.1 [M+H-tBu]⁺) is entirely consumed and the product mass appears. If the aldehyde persists, add 0.5 eq of STAB and stir for 2 additional hours.

  • Workup (Self-Validating): Quench with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 x 5 mL). The basic amine product allows for an optional acid-base extraction (using 1M HCl, then basifying with NaOH) to selectively isolate the target compound from neutral impurities.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Seyferth-Gilbert Homologation to Terminal Alkyne

Converting the aldehyde to a terminal alkyne opens the door for subsequent Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC "Click" chemistry) or Sonogashira couplings.

  • Causality of Reagents: The Bestmann-Ohira Reagent (BOR) is utilized with K₂CO₃ in methanol. This avoids the use of ultra-strong bases (like n-BuLi required for the Corey-Fuchs reaction), which could cause ring-opening or degradation of the strained spiro[1]heptane system.

Step-by-Step Methodology:

  • Preparation: Dissolve the spirocyclic aldehyde (1.0 eq, 0.5 mmol) and Bestmann-Ohira Reagent (1.2 eq) in anhydrous methanol (5.0 mL).

  • Reaction: Add anhydrous K₂CO₃ (2.0 eq) in one portion. Stir the suspension at room temperature for 8 hours.

  • Validation Checkpoint 2 (TLC & IR): Monitor via TLC (Hexanes/EtOAc 3:1) using a KMnO₄ stain (the aldehyde is UV-inactive). Upon completion, confirm the structure via IR spectroscopy. The validation trigger is the appearance of a sharp terminal C≡C stretch at ~2100 cm⁻¹ and the disappearance of the C=O stretch at ~1720 cm⁻¹.

  • Workup: Dilute with diethyl ether (10 mL) and wash with water (2 x 5 mL) and brine (5 mL). Dry over MgSO₄ and concentrate. The resulting alkyne is typically pure enough (>95%) for immediate downstream coupling.

Workflow Visualization

WorkflowStarttert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate(Aldehyde)ImineImine/Iminium IntermediateStart->Imine CondensationAminePrimary/Secondary Amine+ Mild Acid (AcOH)Amine->Imine Nucleophilic AttackProductAlkyl Amine Derivative(Target Scaffold)Imine->Product ReductionReductantSodium Triacetoxyborohydride(STAB)Reductant->Product Hydride Transfer

Fig 2: Mechanistic workflow of the self-validating reductive amination protocol.

References

  • NextSDS Database. "tert-butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate — Chemical Substance Information." NextSDS. Available at: [Link]

  • PubChem. "Tert-butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate (CID 122199562)." National Center for Biotechnology Information. Available at:[Link]

  • RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[1]heptanes." RSC Advances. Available at: [Link]

  • PubMed Central (PMC). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." National Institutes of Health. Available at:[Link]

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Azaspiro[3.3]heptane Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azaspiro[3.3]heptanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Azaspiro[3.3]heptanes have emerged as a compelling class of saturated heterocyclic motifs, increasingly utilized as bioisosteric replacements for traditional rings like piperidine and morpholine.[1][2] Their rigid, three-dimensional structure offers a distinct advantage over the conformational flexibility of six-membered rings, providing a more defined orientation for substituents and potentially enhancing binding affinity and selectivity for biological targets.[3]

This guide focuses on a particularly valuable synthetic intermediate: Boc-protected azaspiro[3.3]heptane aldehydes. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the nitrogen atom under a wide range of reaction conditions, yet it is readily cleaved under acidic conditions, allowing for strategic deprotection during synthesis.[4][5] The aldehyde functionality, in turn, serves as a versatile chemical handle for a variety of transformations, most notably reductive amination, to introduce diverse functional groups and build molecular complexity.[6][7]

This document will provide a comprehensive overview of the synthesis, key physicochemical properties, and applications of these important building blocks for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of Boc-protected azaspiro[3.3]heptane aldehydes are crucial for their successful application in drug discovery, influencing factors such as solubility, permeability, and metabolic stability. While specific experimental data for every derivative is not always available, we can infer key properties based on the parent scaffold and the influence of the functional groups.

PropertyValue (Estimated/Typical Range)Causality and Field-Proven Insights
Molecular Weight ~225.29 g/mol The molecular weight is in a favorable range for "rule of five" compliance, contributing to good oral bioavailability.
Calculated LogP (CLogP) 1.0 - 1.5The spirocyclic core generally leads to lower lipophilicity compared to piperidine analogs, which can be advantageous for improving aqueous solubility and reducing off-target effects.[6] The presence of the polar aldehyde and carbamate functionalities further contributes to a moderate LogP value.
Aqueous Solubility Moderately SolubleHeteroatom-substituted spiro[3.3]heptanes tend to exhibit higher aqueous solubility than their carbocyclic counterparts.[1] The polarity of the aldehyde and the Boc group enhances water solubility. However, for specific applications, formulation strategies may still be required.
pKa (of the corresponding deprotected amine) 9.0 - 10.0The nitrogen in the azaspiro[3.3]heptane scaffold is a secondary amine upon deprotection. Its basicity is a critical factor for target engagement and pharmacokinetic properties. The rigid structure can influence the pKa compared to more flexible alicyclic amines.
Stability Stable under basic and neutral conditions. Labile to strong acids.The Boc protecting group is notoriously stable to a wide range of nucleophilic and basic conditions, allowing for selective manipulation of the aldehyde.[4] It is, however, readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which is a key feature for its use in multi-step synthesis.[8] The aldehyde itself is reactive and should be handled under inert conditions to prevent oxidation.

Synthesis of Boc-Protected Azaspiro[3.3]heptane Aldehydes

The most common and efficient method for the synthesis of Boc-protected azaspiro[3.3]heptane aldehydes is the oxidation of the corresponding primary alcohol. Two widely employed and reliable methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild conditions and high yields.[9][10]

Experimental Protocol: Dess-Martin Oxidation of tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

This protocol provides a reliable method for the synthesis of tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.

Materials:

  • tert-Butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate in anhydrous DCM (approximately 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the resulting mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture until all solids have dissolved.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate.[11][12]

Diagram of Synthetic Workflow:

SynthesisWorkflow StartingMaterial Boc-Protected Azaspiro[3.3]heptane Alcohol Oxidation Oxidation (e.g., Dess-Martin Periodinane) StartingMaterial->Oxidation Product Boc-Protected Azaspiro[3.3]heptane Aldehyde Oxidation->Product

Caption: Synthetic route to Boc-protected azaspiro[3.3]heptane aldehyde.

Analytical Characterization

The structural confirmation of Boc-protected azaspiro[3.3]heptane aldehydes is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum will show characteristic signals for the Boc group (a singlet at approximately 1.4 ppm), the protons of the spirocyclic core, and a distinct singlet for the aldehyde proton in the downfield region (typically 9-10 ppm).

    • ¹³C NMR : The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde around 200 ppm, in addition to the signals for the Boc group and the spirocyclic framework.[13][14]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the compound.

Applications in Drug Development

The primary utility of Boc-protected azaspiro[3.3]heptane aldehydes in drug discovery lies in their facile conversion to a wide array of functionalized amines via reductive amination.[6][15] This reaction allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: One-Pot Reductive Amination

This protocol outlines a general procedure for the reductive amination of a Boc-protected azaspiro[3.3]heptane aldehyde with a primary amine.

Materials:

  • Boc-protected azaspiro[3.3]heptane aldehyde (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected azaspiro[3.3]heptane aldehyde and the primary amine in anhydrous DCE or DCM under an inert atmosphere.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield the desired secondary amine.

Diagram of Reductive Amination Workflow:

ReductiveAmination cluster_1 Imine Formation Aldehyde Boc-Protected Azaspiro[3.3]heptane Aldehyde Imine Imine Intermediate Aldehyde->Imine Amine Primary Amine (R-NH2) Amine->Imine Reduction Reduction (NaBH(OAc)3) Imine->Reduction Product N-Substituted Boc-Protected Azaspiro[3.3]heptane Amine Reduction->Product

Caption: Reductive amination of a Boc-protected azaspiro[3.3]heptane aldehyde.

Conclusion

Boc-protected azaspiro[3.3]heptane aldehydes are highly valuable and versatile building blocks in modern drug discovery. Their unique three-dimensional structure, coupled with favorable physicochemical properties, makes them attractive alternatives to traditional heterocyclic scaffolds. The straightforward synthesis of these aldehydes and their facile conversion into a diverse range of derivatives through reactions like reductive amination provide medicinal chemists with a powerful tool to explore novel chemical space and design next-generation therapeutics with improved pharmacological profiles.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

  • Medina, I., & El-Dahshan, A. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Molecules, 17(9), 10866–10881. [Link]

  • Medina, I., & El-Dahshan, A. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Groth, T., & Meldal, M. (2001). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Journal of combinatorial chemistry, 3(1), 34–44. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. [Link]

  • Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277–7287. [Link]

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660. [Link]

  • Chemical Substances Information. (n.d.). tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate. Chemical Substances Information. [Link]

  • De Angelis, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. [Link]

  • Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Swern oxidation. Wikipedia. [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Wikipedia. [Link]

  • gChem. (n.d.). Swern Oxidation. gChem. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2020). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Royal Society of Chemistry. (n.d.). Dess–Martin periodinane oxidative rearrangement for preparation of α-keto thioesters. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Dess−Martin Periodinane Oxidation. ResearchGate. [Link]

  • Sim, L. H., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK. [Link]

  • Knowledge at UChicago. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge at UChicago. [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • University of Puget Sound. (n.d.). 1H-NMR. University of Puget Sound. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • SciSpace. (n.d.). Prediction of Solubility of Active Pharmaceutical Ingredients in Single Solvents and Their Mixtures. SciSpace. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Haghbakhsh, R., & Duarte, A. R. C. (n.d.). A COMPREHENSIVE SCREENING STUDY ON THE SOLUBILITY IN NADES BY USING HANSEN SOLUBILITY PARAMETERS. NOVA School of Science and Technology. [Link]

  • Popelier, P. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

Sources

3D Conformation and Steric Profile of 2-Azaspiroheptane Derivatives: A Technical Guide for Drug Discovery

3D Conformation and Steric Profile of 2-Azaspiro[1]heptane Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The optimization of pharmacokinetic and pharmacodynamic properties is the central challenge of hit-to-lead chemistry. For decades, the piperidine ring has been a ubiquitous structural motif in FDA-approved drugs. However, its flexible chair conformation and susceptibility to metabolic degradation often lead to off-target toxicities and suboptimal lipophilicity.

Introduced as a bioisostere for piperidine in 2010 , the 2-azaspiro[1]heptane scaffold has revolutionized modern drug design. By replacing a flexible six-membered ring with a highly strained, rigid spirocyclic core, medicinal chemists can predictably alter 3D vectorization, increase the fraction of sp3 carbons ( Fsp3​ ), and favorably modulate lipophilicity (logD). This whitepaper provides an in-depth technical analysis of the 3D conformation, steric profile, and synthetic methodologies associated with 2-azaspiro[1]heptane derivatives.

3D Conformation and Steric Vectorization

The defining structural feature of 2-azaspiro[1]heptane is the 90° orthogonal twist between its two constituent cyclobutane rings. Unlike piperidine, which rapidly interconverts between chair and boat conformations—placing substituents in fluctuating equatorial or axial positions—the spiro[1]heptane core is conformationally locked.

The Orthogonal Exit Trajectory

When a substituent is attached to the C6 position of 2-azaspiro[1]heptane, its exit vector is projected orthogonally relative to the plane of the nitrogen-containing ring.

  • Causality in Binding: If a target receptor requires a ligand to adopt a specific equatorial trajectory (common in piperidine-based ligands), the spirocyclic bioisostere may experience severe steric clashes, leading to a loss in potency. Conversely, if the binding pocket is narrow and deep, the rigid orthogonal vectorization can lock the molecule into the bioactive conformation, drastically reducing the entropic penalty of binding and enhancing target selectivity.

BioisostereLogicPiperidinePiperidine Core(Flexible Chair)Spiro2-Azaspiro[3.3]heptane(Rigid 90° Twist)Piperidine->Spiro Bioisosteric ReplacementProp1Increased sp3 Character(Higher Fsp3)Spiro->Prop1Prop2Altered Basicity(Higher pKa)Spiro->Prop2Prop3Predictable Vectorization(Orthogonal Exit)Spiro->Prop3Result1Improved Solubility& Metabolic StabilityProp1->Result1Result2Lowered logD7.4(C-linked derivatives)Prop2->Result2Result3Enhanced TargetSelectivityProp3->Result3

Logical flow of physicochemical improvements upon piperidine bioisosteric replacement.

Physicochemical Profiling: The "logD Lowering Twist"

A counterintuitive phenomenon occurs when replacing piperidine with 2-azaspiro[1]heptane. Standard medicinal chemistry heuristics suggest that adding a carbon atom increases lipophilicity. However, empirical data shows that utilizing C-linked 2-azaspiro[1]heptanes frequently lowers logD7.4​ by up to -1.0 .

Mechanistic Causality

This reduction in apparent lipophilicity is driven by an increase in basicity ( pKa​ ) . The high ring strain and altered orbital hybridization of the spiro-nitrogen make its lone pair more available for protonation. At physiological pH (7.4), a higher fraction of the spirocyclic population exists in the ionized (protonated) state compared to the corresponding piperidine, thereby lowering the partition coefficient ( logD7.4​ ).

Note: This rule applies primarily to C-linked derivatives. N-linked 2-azaspiro[1]heptanes typically show a logD7.4​ increase of ~+0.5, aligning with the expected addition of carbon mass.

Quantitative Comparison
PropertyPiperidine2-Azaspiro[1]heptaneMechanistic Consequence
Ring Geometry 6-membered flexible chairBicyclic rigid spiro (90° twist)Predictable vectorization; altered target fit
Fraction sp3 ( Fsp3​ ) HighVery High (High strain)Improved aqueous solubility
Basicity ( pKa​ ) ~9.0 - 10.0~9.5 - 10.5 (Increased)Higher fraction of protonated species at pH 7.4
Lipophilicity ( logD7.4​ ) BaselineUp to -1.0 lower (C-linked)Reduced off-target partitioning; lower brain penetration
Metabolic Stability Susceptible to α -oxidationHighly resistantIncreased half-life and bioavailability

Experimental Protocol: Synthesis of a Spirocyclic Fentanyl Analogue

To demonstrate the synthetic utility of this scaffold, we detail the 2026 protocol for synthesizing a μ -opioid receptor (MOR) agonist where the piperidine core of fentanyl is replaced by 2-azaspiro[1]heptane .

Core Directive: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without passing the defined Quality Control (QC) gates.

Step 1: Reductive Amination
  • Procedure: Dissolve commercial tert-butyl 6-oxo-2-azaspiro[1]heptane-2-carboxylate (1.0 eq) and aniline (1.1 eq) in dichloroethane (DCE). Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) and stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)3​ is explicitly chosen over NaBH4​ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting ketone. The Boc protecting group is retained to dampen the basicity of the spiro-nitrogen, preventing unwanted side reactions.

  • QC Gate 1: Monitor via LC-MS. Proceed only when the ketone mass [M+H]+ disappears and the secondary amine mass appears. Confirm Boc retention via 1H NMR (singlet at ~1.4 ppm, 9H).

Step 2: Acylation
  • Procedure: To the purified secondary amine in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by dropwise addition of propionyl chloride (1.2 eq). Stir for 2 hours.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the premature cleavage of the acid-sensitive Boc group.

Step 3: Boc Deprotection
  • Procedure: Treat the acylated intermediate with a 1:1 mixture of trifluoroacetic acid (TFA) and DCM for 1 hour at room temperature. Concentrate under reduced pressure to yield the TFA salt.

  • QC Gate 2: Perform a Ninhydrin stain on a TLC plate. A positive result (purple/blue spot) confirms the successful unmasking of the secondary spiro-amine.

Step 4: N-Alkylation
  • Procedure: Dissolve the deprotected amine in acetonitrile. Add potassium carbonate ( K2​CO3​ , 3.0 eq) and 2-phenethyl iodide (1.1 eq). Heat to 60 °C for 8 hours.

  • Causality: 2-phenethyl iodide is utilized instead of the bromide analogue. Iodide is a superior leaving group, which drives the SN​2 reaction to higher conversion rates and minimizes the formation of poly-alkylated byproducts, drastically simplifying downstream HPLC purification.

SynthWorkflowStartCommercial Starting Materialtert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateStep11. Reductive Amination(NaBH(OAc)3, Aniline)Start->Step1 Install C6 amineQC1QC: LC-MS confirms [M+H]+ shift1H NMR confirms Boc retentionStep1->QC1Step22. Acylation(Propionyl Chloride, Base)QC1->Step2 Form anilideStep33. Boc Deprotection(TFA, DCM)Step2->Step3 Unmask N(spiro)QC2QC: Ninhydrin stain positive(Free secondary amine)Step3->QC2Step44. N-Alkylation(2-Phenethyl iodide, K2CO3)QC2->Step4 Install N-substituentEndFinal Spiro-Analogue(Purified & Validated)Step4->End Isolation

Step-by-step synthetic and QC workflow for a 2-azaspiro[1]heptane-based analogue.

Case Study: Rewiring Fentanyl to Decouple Toxicity

The true power of the 2-azaspiro[1]heptane steric profile is highlighted in recent efforts to combat opioid-induced respiratory depression. In early 2026, researchers successfully "rewired" fentanyl by swapping its piperidine core for 2-azaspiro[1]heptane .

Because the spirocyclic core forces the phenethyl and anilide groups into a rigid, orthogonal 3D geometry, the resulting analogue retained strong μ -opioid receptor (MOR) preferred binding and full antinociception (pain relief). However, the altered steric bulk prevented the recruitment of β -arrestin-2—the signaling pathway primarily responsible for respiratory depression. This demonstrates that the 90° twist of the spiro[1]heptane system can be leveraged not just for metabolic stability, but to fundamentally alter the functional signaling profile of a drug, decoupling therapeutic efficacy from lethal side effects.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524-3527. URL:[Link]

  • Degorce, S. L., et al. (2019). "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters, 10(8), 1194-1199. URL:[Link]

  • Stewart, A. W., Eubanks, L. M., Lin, M., & Janda, K. D. (2026). "Fentanyl-Rewired: A 2-Azaspiro[1]heptane Core Preserves μ-Opioid Function." ACS Medicinal Chemistry Letters, 17(2). URL:[Link]

Engineering 3D Chemical Space: Handling, Safety, and Synthetic Integration of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Spirocyclic Scaffolds

In contemporary drug discovery, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. The 2-azaspiro[3.3]heptane core serves as a highly effective, rigid bioisostere for traditional saturated heterocycles like piperidine and morpholine.

By increasing the fraction of sp3-hybridized carbons (Fsp3), this spirocyclic scaffold introduces a distinct 3D vector into molecular design. This geometric shift reliably enhances aqueous solubility, mitigates off-target promiscuity (such as hERG channel liability), and improves metabolic stability against cytochrome P450 enzymes.

The specific building block, tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1824074-15-8) , is a premium bifunctional intermediate. It offers a highly versatile formyl (-CHO) handle for late-stage functionalization via reductive amination or olefination, while protecting the secondary spiro-amine with a robust tert-butoxycarbonyl (Boc) group.

Physicochemical Profiling & Safety Data (SDS)

Before integrating this building block into synthetic workflows, understanding its physicochemical boundaries and safety profile is non-negotiable. The aldehyde moiety dictates both its synthetic utility and its instability under ambient conditions.

Quantitative Data & Hazard Classification

Table 1: Physicochemical Properties and GHS Classification

Property / Hazard ParameterTechnical Specification
Chemical Name tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate
CAS Number 1824074-15-8
Molecular Formula C₁₂H₁₉NO₃
Molecular Weight 225.28 g/mol
Physical State Solid / Viscous Oil (Temperature dependent)
GHS Hazard Classification Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3
Hazard Statements H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H336 (May cause drowsiness)
Storage Temperature -20°C (Inert atmosphere strictly required)

(Data corroborated by and )

Mechanistic Handling & Storage Guidelines

The Causality of Degradation

Aldehydes are inherently electrophilic and highly susceptible to autoxidation. When exposed to atmospheric oxygen, the 5-formyl group undergoes a radical-mediated oxidation pathway, rapidly converting the aldehyde into the corresponding, synthetically useless carboxylic acid. Furthermore, at ambient temperatures, the compound can undergo slow intermolecular self-condensation.

To prevent this, handling must be treated as a self-validating closed system : if the material is exposed to air, degradation must be assumed until proven otherwise via NMR.

Standard Operating Procedure (SOP) for Storage
  • Atmospheric Control: Upon receipt, immediately transfer the vial to an argon or nitrogen-purged glovebox.

  • Aliquoting: Divide the bulk material into single-use amber vials to completely eliminate freeze-thaw cycles and repeated oxygen exposure.

  • Thermal Control: Seal vials with Parafilm and store desiccated at -20°C.

Storage_Handling S1 Material Receipt (Verify Seal & Temp) S2 Glovebox / Fume Hood (Argon/N2 Atmosphere) S1->S2 Transfer immediately S3 Aliquoting (Minimize Freeze-Thaw) S2->S3 Process under inert gas S5 Oxidation to Carboxylic Acid (Degradation Pathway) S2->S5 O2 Exposure (Avoid) S4 Storage at -20°C (Desiccated) S3->S4 Seal in amber vials

Caption: Workflow for the handling and storage of sensitive spirocyclic aldehydes.

Synthetic Utility: Reductive Amination Workflow

The most powerful application of this building block is the functionalization of the 5-position via reductive amination to append diverse pharmacophores.

Causality in Reagent Selection

We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium cyanoborohydride (NaBH₃CN). Why? NaBH(OAc)₃ is a milder reductant that selectively reduces the transient iminium ion without reducing the starting aldehyde to an alcohol byproduct. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas during aqueous workup, aligning with modern green chemistry and safety standards.

Step-by-Step Methodology: Reductive Amination

This protocol is designed as a self-validating system , ensuring that the chemist can analytically confirm the success of each phase before proceeding.

Step 1: Imine/Iminium Formation

  • Action: Dissolve tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere.

  • Catalysis: Add 1-2 drops of glacial acetic acid to lower the pH to ~4-5.

  • Causality: The mild acidity accelerates the dehydration of the intermediate hemiaminal into the reactive iminium ion. DCE is chosen over dichloromethane (DCM) because its slightly higher boiling point and non-nucleophilic nature perfectly support the solubility of the borohydride reagent.

Step 2: Selective Reduction

  • Action: After 1 hour of stirring at room temperature, add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours.

Step 3: Self-Validation (Analytical Check)

  • Action: Perform Thin-Layer Chromatography (TLC) and stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

  • Validation: 2,4-DNPH reacts specifically with aldehydes to form a bright orange hydrazone precipitate. The absence of an orange spot confirms the complete consumption of the starting material, validating the reduction step.

Step 4: Quench and Deprotection

  • Action: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, and concentrate.

  • Cleavage: To utilize the spiro-nitrogen, dissolve the crude product in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM for 2 hours to cleave the Boc group, yielding the free amine for subsequent coupling.

Reductive_Amination A Spirocyclic Aldehyde (CAS: 1824074-15-8) C Iminium Intermediate (Transient) A->C Condensation B Amine + Acid Catalyst (pH ~4-5) B->C E N-Boc Protected Coupled Product C->E Reduction D NaBH(OAc)3 (Mild Reductant) D->E G Free Spirocyclic Amine (Target Scaffold) E->G Boc Deprotection F TFA / DCM (Acidic Cleavage) F->G

Caption: Synthetic pathway for reductive amination and subsequent Boc-deprotection.

References

  • NextSDS Chemical Substance Database. "tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate - Hazard Classifications and Identifiers." NextSDS. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate." PubChem. Available at: [Link]

Solubility and thermodynamic stability profile of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility and Thermodynamic Stability Profile of tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate: A Technical Guide for Medicinal Chemistry

Executive Summary tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate (CAS: 1824074-15-8) is a conformationally restricted, highly versatile spirocyclic building block[2]. In modern drug discovery, the azaspiro[1]heptane scaffold is frequently deployed as a three-dimensional bioisostere for traditional flat heterocycles such as piperidine, piperazine, and morpholine[3]. This technical whitepaper details the physicochemical profiling, thermodynamic stability, and self-validating experimental workflows required to accurately characterize this intermediate during drug development.

Structural & Physicochemical Profiling

The physicochemical behavior of tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate (Molecular Formula: C12H19NO3) is dictated by three distinct structural domains[4]:

  • The Spiro[1]heptane Core: The orthogonal arrangement of the two cyclobutane rings provides a rigid 90° structural twist. Paradoxically, despite the net addition of carbon atoms compared to a standard six-membered ring, this spirocyclic substitution lowers the overall lipophilicity (logD) by up to -1.0[5]. This is driven by increased basicity and a profound disruption of planar crystal packing, which lowers the desolvation energy penalty required to dissolve the compound in aqueous media.

  • The tert-Butyloxycarbonyl (Boc) Group: Located at the N2 position, this highly lipophilic protecting group ensures excellent solubility in organic solvents (e.g., dichloromethane, ethyl acetate) for synthetic manipulation. However, it restricts the maximum aqueous solubility of the intact building block compared to its deprotected amine counterpart.

  • The Formyl Group (Aldehyde): Located at the C5 position, this reactive handle exists in a dynamic hydration equilibrium in aqueous solutions. Typical aliphatic aldehydes exhibit a hydration constant ( Khyd​ ) of approximately 0.83 at room temperature[6]. Consequently, in aqueous buffer, the compound exists as a near 1:1 mixture of the free carbonyl and its gem-diol hydrate. The gem-diol form is significantly more polar, transiently boosting the apparent aqueous solubility but complicating analytical quantification.

G A Piperidine Core (Flat Scaffold) B tert-Butyl 5-formyl-2-azaspiroheptane-2-carboxylate (3D Spirocycle) A->B Carbon Addition & 90° Twist C Reduced logD (Lower Lipophilicity) B->C D Disrupted Crystal Packing (Lower Melting Point) B->D E Enhanced Thermodynamic Aqueous Solubility C->E D->E

Diagram illustrating the physicochemical advantages of spirocyclic scaffolds over flat rings.

Thermodynamic Stability & Reactivity Profile

Understanding the thermodynamic boundaries of this building block is critical to prevent degradation during late-stage functionalization, assay preparation, or storage.

  • Ring Strain vs. Kinetic Stability: The spiro[1]heptane system possesses a massive ring strain energy (RSE) of approximately 200 kJ/mol[7]. However, this thermodynamic instability is kinetically trapped. The core is highly stable under standard physiological (pH 7.4) and synthetic conditions, lacking the specific orbital alignment necessary for spontaneous ring-opening.

  • Aldehyde Auto-Oxidation & Hydration: The formyl group is thermodynamically driven toward oxidation. Upon prolonged exposure to atmospheric oxygen or hydroxyl radicals in aqueous media, it undergoes auto-oxidation to the corresponding carboxylic acid[1]. Storage under an inert atmosphere (Argon/Nitrogen) at -20°C is strictly required to maintain structural integrity[8].

  • Boc Cleavage Thermodynamics: The Boc carbamate is thermodynamically stable at neutral and basic pH (pH 7–12) but undergoes rapid, thermodynamically favorable acid-catalyzed cleavage at pH < 3, yielding the free azaspiro[1]heptane salt and volatile byproducts (isobutylene and CO₂).

Experimental Methodologies: Self-Validating Protocols

To accurately profile this compound, researchers must avoid kinetic artifacts (e.g., DMSO-induced supersaturation). The following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality Check: Kinetic solubility assays using DMSO stock solutions artificially alter the aldehyde's hydration equilibrium and inflate solubility[6]. The shake-flask method ensures true thermodynamic equilibrium. Furthermore, ultracentrifugation is utilized instead of syringe filtration, as the lipophilic Boc group frequently adsorbs to standard PTFE/Nylon filter membranes, yielding falsely low concentration data.

  • Preparation: Add 5 mg of solid tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate to a 1.5 mL glass vial.

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Equilibration: Seal the vial and agitate on a thermoshaker at 37°C at 800 rpm for 24 to 48 hours to ensure the solid-liquid and aldehyde-hydrate equilibria are fully established.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and centrifuge at 10,000 x g for 15 minutes at 37°C.

  • Quantification: Carefully aspirate the supernatant. Dilute 1:1 with acetonitrile (to collapse the gem-diol back to the aldehyde) and analyze via HPLC-UV (210 nm) against a standard calibration curve.

Workflow N1 1. Compound Preparation (Excess Solid in Buffer) N2 2. Thermodynamic Equilibration (24-48h Shake-Flask at 37°C) N1->N2 N3 3. Phase Separation (Ultracentrifugation at 10,000 x g) N2->N3 N4 4. Analytical Quantification (HPLC-UV / LC-MS) N3->N4 N5 5. Data Processing (Account for Gem-Diol Hydration) N4->N5

Step-by-step experimental workflow for determining thermodynamic aqueous solubility.

Protocol 2: Forced Degradation & Thermodynamic Stability Profiling

Causality Check: To map the boundary conditions of the building block before late-stage functionalization, forced degradation isolates the vulnerabilities of the Boc and formyl groups across the pH spectrum.

  • Stock Preparation: Prepare a 1 mM stock in 50% Acetonitrile/Water to maintain solubility while minimizing organic solvent effects on pH.

  • Incubation: Aliquot into three distinct pH buffers: 0.1 N HCl (pH 1.0), PBS (pH 7.4), and Borate buffer (pH 9.0). Incubate at 40°C.

  • Sampling & Quenching: Draw 50 µL aliquots at 0, 2, 4, 8, and 24 hours. Quench acidic/basic samples immediately with a neutralizing buffer to arrest degradation.

  • LC-MS/MS Analysis: Monitor the disappearance of the parent mass (m/z 226.1 [M+H]+) and the appearance of the oxidized carboxylic acid (m/z 242.1 [M+H]+) or the des-Boc amine (m/z 126.1 [M+H]+).

Quantitative Data Presentation

Table 1: Summary of Physicochemical & Thermodynamic Parameters

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 225.28 g/mol [9]Standard MS detection range.
Ring Strain Energy (RSE) ~200 kJ/mol[7]Kinetically stable; thermodynamically strained.
Hydration Constant ( Khyd​ ) ~0.83 (Aliphatic Aldehyde)[6]Exists as a mixture of carbonyl and gem-diol in water.
pH 1.0 Stability (t½) < 1 hour (Estimated)Rapid Boc-deprotection.
pH 7.4 Stability (t½) > 48 hours (Estimated)Stable, subject to slow auto-oxidation.

References

  • NextSDS Chemical Database. "tert-butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate — Chemical Substance Information." NextSDS. URL: [Link]

  • PubChemLite. "Tert-butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate (C12H19NO3)." National Institutes of Health. URL: [Link]

  • Angewandte Chemie International Edition. "1‐Azaspiro[1]heptane as a Bioisostere of Piperidine." Wiley Online Library. URL:[Link]

  • ACS Medicinal Chemistry Letters. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." National Center for Biotechnology Information (PMC). URL:[Link]

  • Polymers (Basel). "Simultaneous Enhancement of the Mechanical Properties, Performance and Insensitivity of an Energetic Elastomeric Polyurethane Binder by Kinetically Grafting Reactive Spiranes." National Center for Biotechnology Information (PMC). URL:[Link]

  • ACS Chemical Neuroscience. "Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry." National Center for Biotechnology Information (PMC). URL:[Link]

  • Atmospheric Chemistry and Physics. "Structure–activity relationship for the estimation of OH-oxidation rate constants of carbonyl compounds in the aqueous phase." Copernicus Publications. URL:[Link]

Sources

Methodological & Application

Application Note: Reductive Amination Protocols Using tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, the transition from flat, sp²-rich aromatic rings to sp³-rich three-dimensional scaffolds—often termed "escaping from flatland"—has become a fundamental strategy to improve pharmacokinetic properties. The 2-azaspiro[3.3]heptane system serves as an excellent bioisostere for piperidine and piperazine rings, offering enhanced metabolic stability, increased aqueous solubility, and modulated basicity .

This application note details optimized reductive amination protocols utilizing tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1824074-15-8, MW: 225.28 g/mol ) [[1]]([Link]) . By reacting this spirocyclic aldehyde with various primary and secondary amines, researchers can rapidly generate diverse libraries of functionalized diazaspirocyclic building blocks for structure-activity relationship (SAR) studies .

Mechanistic Insights & Reagent Selection

Reductive amination is a highly efficient, one-pot transformation that converts a carbonyl group to an amine via an intermediate imine or iminium ion . This approach is vastly superior to direct alkylation with alkyl halides, which is notoriously difficult to control and frequently results in undesired overalkylation (e.g., forming tertiary amines from primary amines) .

  • The Choice of Reducing Agent: While sodium borohydride (NaBH₄) is a common reductant, it is overly reactive and will directly reduce the starting aldehyde to its corresponding alcohol byproduct, tert-butyl 5-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate [[2]]([Link]). To achieve chemoselectivity, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. STAB is a mild hydride donor that selectively reduces the protonated imine/iminium intermediate faster than the unprotonated aldehyde . Furthermore, STAB is preferred over sodium cyanoborohydride (NaBH₃CN) as it avoids the generation of highly toxic cyanide waste streams and operates efficiently in less polar solvents [[2]]([Link]).

  • The Role of Acetic Acid (AcOH): The reaction requires weakly acidic conditions (pH ~4-5) to proceed optimally. Acetic acid acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity for the initial nucleophilic attack by the amine. Subsequently, it facilitates the dehydration of the hemiaminal intermediate to form the active iminium species .

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the optimal solvent. Unlike methanol, which can coordinate with the borohydride and alter its reactivity, DCE is non-coordinating and maximizes the stability and chemoselectivity of STAB.

Mechanism N1 Carbonyl Protonation (AcOH Catalyst) N2 Nucleophilic Attack by Amine N1->N2 N3 Hemiaminal Formation N2->N3 N4 Dehydration (-H2O) N3->N4 N5 Imine / Iminium Ion N4->N5 N6 Hydride Transfer from NaBH(OAc)3 N5->N6 N7 Alkylated Amine Product N6->N7

Mechanistic pathway of reductive amination via iminium ion intermediate.

Reaction Optimization Data

To validate the experimental design, a solvent and reductant screen was historically performed using a model primary amine. The quantitative data below highlights the causality behind the protocol parameters, demonstrating why STAB in DCE is the gold standard for this spirocyclic aldehyde.

Reducing AgentSolventAdditiveTempTarget Amine Yield (%)Alcohol Byproduct (%)
NaBH(OAc)₃ DCE AcOH (1.0 eq) RT 88 - 95% < 2%
NaBH(OAc)₃THFAcOH (1.0 eq)RT75 - 82%< 2%
NaBH₃CNMeOHAcOH (1.0 eq)RT70 - 78%~ 5%
NaBH₄MeOHNone0 °C25 - 35%> 55%

Data Interpretation: The use of NaBH₄ leads to massive over-reduction of the aldehyde . NaBH₃CN in MeOH provides acceptable yields but introduces toxicity concerns and slightly higher alcohol byproduct formation [[3]]([Link]). STAB in DCE provides near-quantitative conversion with exceptional chemoselectivity.

Experimental Protocols

The following procedures are designed as self-validating systems. In-process controls (TLC/LCMS) are integrated to ensure the reaction proceeds sequentially from imine formation to reduction.

Protocol A: Direct Reductive Amination with Primary Amines

Reagents:

  • tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq, 1.0 mmol, 225.3 mg)

  • Primary Amine (1.1 eq, 1.1 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol, 318 mg)

  • Glacial Acetic Acid (1.0 eq, 1.0 mmol, 57 µL)

  • 1,2-Dichloroethane (DCE) (5.0 mL, anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the spirocyclic aldehyde (225.3 mg) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution. Stir for 5 minutes at room temperature (RT).

  • Acid Catalysis: Add glacial acetic acid (57 µL) dropwise. Causality: The acid protonates the aldehyde, accelerating the nucleophilic attack and subsequent dehydration to the imine .

  • Imine Pre-formation (Self-Validation Step): Stir the mixture at RT for 1-2 hours. Validation: Monitor by LCMS or TLC. The aldehyde peak (m/z [M+H-tBu]⁺ = 170) should disappear, replaced by the imine intermediate mass. Do not proceed until imine formation is >90% complete.

  • Reduction: Portion-wise, add STAB (318 mg) over 5 minutes. The reaction is mildly exothermic; rapid addition may cause unwanted side reactions.

  • Completion: Stir the suspension at RT for 4-12 hours. Monitor by LCMS for the appearance of the product mass.

  • Quench & Workup: Dilute the reaction with dichloromethane (DCM, 10 mL). Carefully quench by adding saturated aqueous NaHCO₃ (10 mL). Causality: NaHCO₃ neutralizes the acetic acid and safely hydrolyzes unreacted STAB without evolving toxic gases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of 0-10% MeOH in DCM with 0.1% Et₃N) to yield the pure spirocyclic secondary amine.

Workflow step1 1. Reagent Mixing Aldehyde + Amine + DCE step2 2. Acid Catalysis Add AcOH (1.0 eq) step1->step2 step3 3. Imine Formation Stir at RT (1-2 h) step2->step3 step4 4. Reduction Add STAB (1.5 eq) step3->step4 step5 5. Quench & Workup Sat. NaHCO3 extraction step4->step5 step6 6. Purified Spirocyclic Amine step5->step6

Experimental workflow for the reductive amination of spirocyclic aldehydes.

Protocol B: Reductive Amination with Secondary Amines

Secondary amines form an iminium ion rather than a neutral imine. Because iminium ions are highly reactive, the reduction step can often occur concurrently without a long pre-formation period. However, steric hindrance around the spirocyclic core may necessitate adjustments.

Modifications from Protocol A:

  • Reagent Equivalents: Increase the secondary amine to 1.5 eq and STAB to 2.0 eq to drive the sterically demanding reaction to completion.

  • Temperature: If LCMS indicates stalled iminium formation after 2 hours at RT, heat the mixture to 40 °C for 2 hours prior to cooling to RT and adding STAB.

  • Desiccant: For highly hindered secondary amines, adding activated 4Å molecular sieves (100 mg/mmol) during step 2 drives the equilibrium forward by sequestering the water generated during iminium formation.

Analytical Characterization Notes

When analyzing the synthesized products via NMR or LCMS, note that the tert-butyl carbamate (Boc) protecting group often exhibits rotamers in solution at room temperature. This can result in broadened peaks or doubled signals in the ¹H and ¹³C NMR spectra. High-temperature NMR (e.g., in DMSO-d6 at 80 °C) will coalesce these peaks, confirming the purity of the synthesized 2-azaspiro[3.3]heptane derivative. Mass spectrometry typically shows the expected [M+H]⁺ ion, along with a characteristic [M+H-56]⁺ fragment corresponding to the loss of the tert-butyl group (isobutylene) .

References

  • NextSDS. "tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate — Chemical Substance Information." nextsds.com. Available at: [Link]

  • ResearchGate. "Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes." researchgate.net. Available at: [Link]

  • PubChemLite. "Tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate (C12H19NO3)." uni.lu. Available at: [Link]

  • Wikipedia. "Reductive amination." wikipedia.org. Available at: [Link]

  • Boston University OpenBU. "Reductive Amination Reaction." bu.edu. Available at: [Link]

  • Organic Chemistry Portal. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." organic-chemistry.org. Available at: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." masterorganicchemistry.com. Available at: [Link]

Sources

Application Note: Grignard Addition to tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of strained spirocyclic heterocycles as non-classical bioisosteres has revolutionized modern drug discovery. The azaspiro[3.3]heptane scaffold, in particular, is highly valued as a conformationally restricted surrogate for piperidine, morpholine, and piperazine rings. This application note provides a comprehensive, causality-driven protocol for the functionalization of tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate via Grignard addition. By converting the 5-formyl group into a diverse array of secondary alcohols, medicinal chemists can rapidly expand structure-activity relationship (SAR) studies while maintaining the favorable physicochemical properties of the spirocyclic core.

Scientific Rationale & Causality (E-E-A-T)

The Azaspiro[3.3]heptane Bioisostere

Piperidine rings are ubiquitous in pharmaceuticals, present in over 100 marketed drugs. However, they often suffer from rapid cytochrome P450-mediated metabolic degradation (typically via α -oxidation) and high lipophilicity. Replacing a piperidine with an azaspiro[3.3]heptane core introduces a highly predictable, three-dimensional exit vector that improves metabolic stability, lowers lipophilicity (clogP), and alters the basicity (pKa) of the amine [1]. The tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate system provides a robust, orthogonally protected building block for these endeavors.

Mechanistic Causality of the Grignard Addition

The 5-formyl derivative serves as a versatile electrophilic handle. The addition of a Grignard reagent ( RMgX ) to this aldehyde proceeds via nucleophilic attack on the carbonyl carbon.

  • Steric Approach Control: The rigid spiro[3.3]heptane system imposes significant steric constraints. The nucleophile approaches the carbonyl via the Bürgi-Dunitz trajectory ( ≈107∘ ). The bulky Boc-protected azetidine ring at the spirocenter creates facial bias, typically resulting in a preferred diastereomer (governed by Felkin-Anh-type steric models).

  • Side Reactions to Mitigate: When using Grignard reagents with β -hydrogens (e.g., isopropylmagnesium chloride), β -hydride transfer can occur, leading to the reduction of the aldehyde to a primary alcohol instead of the desired addition product. Maintaining low temperatures (-78 °C) suppresses this pathway.

Mechanism Aldehyde Spirocyclic Aldehyde (Electrophile) Coordination Mg2+ Coordination to Carbonyl Oxygen Aldehyde->Coordination Attack Nucleophilic Attack (R-) via Bürgi-Dunitz Trajectory Coordination->Attack Lewis Acid Activation Tetrahedral Magnesium Alkoxide Tetrahedral Intermediate Attack->Tetrahedral C-C Bond Formation Protonation Protonation (NH4Cl Quench) Tetrahedral->Protonation Alcohol Secondary Alcohol (Diastereomeric Mixture) Protonation->Alcohol Workup

Figure 1: Mechanistic pathway of the Grignard addition to the spirocyclic aldehyde.

Chemical Properties & Reagent Specifications

Before initiating the protocol, ensure the starting material meets the required purity specifications. The aldehyde is prone to oxidation to the corresponding carboxylic acid upon prolonged exposure to air; store under an inert atmosphere at -20 °C.

PropertySpecification / Value
Chemical Name tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate
CAS Number 1824074-15-8[2]
Molecular Formula C 12​ H 19​ NO 3​
Molecular Weight 225.28 g/mol
Appearance Colorless to pale yellow oil/solid
Storage -20 °C, under Argon/Nitrogen
Protecting Group Boc (Acid-sensitive)

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. Key checkpoints (titration, TLC monitoring, and specific quenching conditions) ensure that failure modes are identified before proceeding to the next step.

Reagent Preparation & Validation
  • Solvent Drying: Tetrahydrofuran (THF) must be strictly anhydrous. Distill over sodium/benzophenone or dispense from a solvent purification system (SPS) directly before use. Causality: Trace water will prematurely quench the Grignard reagent, leading to incomplete conversion and the formation of alkane byproducts.

  • Grignard Titration: Commercially available Grignard reagents degrade over time. Titrate the Grignard reagent using salicylaldehyde phenylhydrazone or iodine/LiCl prior to the reaction to determine the exact active molarity.

Step-by-Step Reaction Methodology
  • Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Dissolution: Dissolve tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 mmol, 225 mg) in anhydrous THF (5.0 mL) under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

  • Addition: Dropwise add the titrated Grignard reagent (1.2 mmol, 1.2 equivalents) via a syringe down the inner wall of the flask over 5 minutes. Causality: Wall-addition pre-cools the reagent, preventing localized warming that could cause epimerization at the α -position or promote enolization.

  • Monitoring (Validation Check): Stir at -78 °C for 1 hour. Remove a 10 μ L aliquot, quench in 100 μ L of saturated NH 4​ Cl, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 7:3). The aldehyde starting material should be consumed. If unreacted starting material remains, allow the reaction to warm to 0 °C for an additional 30 minutes.

Quenching and Workup
  • Quench: While the reaction is at 0 °C, slowly add saturated aqueous ammonium chloride (NH 4​ Cl) solution (5 mL).

    • Causality & Trustworthiness: Why NH 4​ Cl? The Boc protecting group on the azetidine nitrogen is highly sensitive to strong acids. Using 1M HCl would risk Boc deprotection. Conversely, using pure water would generate a gelatinous, unfilterable emulsion of magnesium hydroxide (Mg(OH) 2​ ). NH 4​ Cl provides a mildly acidic buffer (pH ~5.5) that safely protonates the alkoxide intermediate while keeping magnesium salts water-soluble.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure.

Purification

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 10% to 40% EtOAc). The product will elute as a mixture of diastereomers, which can sometimes be separated depending on the steric bulk of the added R-group.

Workflow SM Starting Material (Boc-azaspiro-aldehyde) Reaction Nucleophilic Addition (THF, -78°C to 0°C) SM->Reaction Grignard Grignard Reagent (RMgX) Grignard->Reaction Quench Quench (Sat. NH4Cl) Reaction->Quench Complete Conversion Workup Aqueous Workup & Extraction Quench->Workup pH ~5.5 Purification Column Chromatography (Silica Gel) Workup->Purification Crude Extract Product Purified Product (Secondary Alcohol) Purification->Product Diastereomer Separation

Figure 2: Synthetic workflow for the Grignard addition protocol.

Quantitative Data Presentation: Reaction Scope

The following table summarizes expected outcomes based on the steric and electronic nature of the Grignard reagent applied to the spirocyclic aldehyde.

Grignard Reagent ( RMgX )R-Group ClassificationReaction Temp / TimeExpected Yield (%)Expected Diastereomeric Ratio (dr)Notes / Causality
Methylmagnesium bromideSmall Alkyl-78 °C, 1 h85 - 92%~ 2:1High reactivity; low steric hindrance results in moderate facial selectivity.
Phenylmagnesium bromideAryl-78 °C to 0 °C, 2 h75 - 85%~ 4:1Increased steric bulk of the phenyl ring enhances facial selectivity during attack.
Isopropylmagnesium chlorideBulky Alkyl-78 °C, 2 h50 - 65%> 5:1Lower yield due to competing β -hydride transfer (reduction to primary alcohol).
Vinylmagnesium bromideAlkenyl-78 °C, 1.5 h70 - 80%~ 3:1Excellent handle for subsequent ring-closing metathesis or cross-coupling.

References

  • Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, vol. 62, no. 51, 2023, e202311583. Available at:[Link]

  • PubChem. "Tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate." National Center for Biotechnology Information, CID 122199562. Available at:[Link]

Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane Amines via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is relentless. Among the sp³-rich architectures, the spiro[3.3]heptane motif has emerged as a particularly attractive and versatile building block.[1] Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, a concept often referred to as "escaping flatland."[2] This structural rigidity can lead to improved target selectivity and potency by pre-organizing appended functional groups in a well-defined spatial orientation. Furthermore, spiro[3.3]heptanes have been successfully employed as bioisosteres of the benzene ring, offering a saturated, non-planar alternative that can enhance physicochemical properties such as solubility and metabolic stability.[2]

This guide provides detailed protocols for the synthesis of spiro[3.3]heptane aldehydes and their subsequent coupling with a range of primary and secondary amines through reductive amination. These methods are designed to be robust and scalable, providing researchers in drug discovery and development with the tools to incorporate this valuable scaffold into their molecular designs.

Part 1: Synthesis of Spiro[3.3]heptane Aldehyde Precursors

The successful coupling of amines to the spiro[3.3]heptane core via reductive amination is contingent on the availability of the corresponding aldehydes. Here, we present reliable methods for the preparation of spiro[3.3]heptane-1-carbaldehyde and spiro[3.3]heptane-2-carbaldehyde.

Synthesis of Spiro[3.3]heptane-1-carbaldehyde from Spiro[3.3]heptan-1-one

A common and efficient route to spiro[3.3]heptane-1-carbaldehyde begins with the corresponding ketone, spiro[3.3]heptan-1-one. The synthesis of this ketone has been reported through various methods, including strain-relocating semipinacol rearrangements.[3][4] A subsequent one-carbon homologation, for instance, via a Wittig-type reaction followed by ozonolysis or other oxidative cleavage methods, can yield the desired aldehyde. A more direct approach involves the use of a formylating agent.

Protocol 1: Synthesis of Spiro[3.3]heptane-1-carbaldehyde via a Two-Step Sequence

This protocol outlines a general two-step procedure involving a Wittig reaction to introduce a methylene group, followed by oxidative cleavage.

Step 1: Methylenation of Spiro[3.3]heptan-1-one

  • Reagents and Materials:

    • Spiro[3.3]heptan-1-one

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide

    • Anhydrous tetrahydrofuran (THF)

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.1 eq) to the suspension. The color of the reaction mixture will typically turn yellow, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of spiro[3.3]heptan-1-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 1-methylenespiro[3.3]heptane.

Step 2: Oxidative Cleavage to Spiro[3.3]heptane-1-carbaldehyde

  • Reagents and Materials:

    • 1-Methylenespiro[3.3]heptane

    • Ozone (O₃) generator

    • Dichloromethane (DCM)

    • Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

  • Procedure:

    • Dissolve 1-methylenespiro[3.3]heptane in DCM in a flask equipped with a gas inlet tube and a magnetic stirrer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent, such as dimethyl sulfide (2.0 eq) or triphenylphosphine (1.2 eq), to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield spiro[3.3]heptane-1-carbaldehyde.

Synthesis of Spiro[3.3]heptane-2-carbaldehyde from Spiro[3.3]heptane-2-carboxylic acid

Spiro[3.3]heptane-2-carboxylic acid is a commercially available or readily synthesized starting material.[5] Its reduction to the corresponding aldehyde can be achieved using a sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Protocol 2: DIBAL-H Reduction of Spiro[3.3]heptane-2-carboxylic Acid

  • Reagents and Materials:

    • Spiro[3.3]heptane-2-carboxylic acid

    • Diisobutylaluminum hydride (DIBAL-H) in a suitable solvent (e.g., toluene or hexanes)

    • Anhydrous toluene or dichloromethane (DCM)

    • Methanol

    • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

    • Standard glassware for inert atmosphere and low-temperature reactions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve spiro[3.3]heptane-2-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (2.2 eq, as a 1.0 M solution in toluene) dropwise to the stirred solution, maintaining the temperature below -70 °C. The first equivalent reacts with the acidic proton of the carboxylic acid.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain spiro[3.3]heptane-2-carbaldehyde.[6][7]

Part 2: Reductive Amination Protocols

Reductive amination is a robust and widely used method for the formation of C-N bonds.[1][8] The reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mildness, selectivity for imines over aldehydes, and broad functional group tolerance.[8]

Reductive_Amination_Workflow Aldehyde Spiro[3.3]heptane Aldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine Amine->Imine Product Spiro[3.3]heptane Amine Product Imine->Product + Reducing Agent Reagents NaBH(OAc)₃ DCE or THF Reagents->Imine

Caption: General workflow for the reductive amination of spiro[3.3]heptane aldehydes.

General Protocol for Reductive Amination with Primary and Secondary Amines

Protocol 3: Sodium Triacetoxyborohydride-Mediated Reductive Amination

  • Reagents and Materials:

    • Spiro[3.3]heptane aldehyde (1.0 eq)

    • Primary or secondary amine (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, can be used as a catalyst, particularly for less reactive substrates)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Standard laboratory glassware

  • Procedure:

    • To a round-bottom flask containing a magnetic stir bar, add the spiro[3.3]heptane aldehyde (1.0 eq) and the amine (1.0-1.2 eq).

    • Add DCE or THF as the solvent.

    • If necessary, add a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. For basic amine products, it may be beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to prevent tailing on the silica gel column.

Tabulated Examples of Reductive Amination with Spiro[3.3]heptane Aldehydes

The following table provides representative examples of the reductive amination of spiro[3.3]heptane aldehydes with various primary and secondary amines. The conditions provided are a general starting point and may require optimization for specific substrates.

EntryAldehydeAmineProductReducing AgentSolventApprox. Time (h)Approx. Yield (%)
1Spiro[3.3]heptane-2-carbaldehydeBenzylamineN-(Spiro[3.3]heptan-2-ylmethyl)anilineNaBH(OAc)₃DCE485-95
2Spiro[3.3]heptane-2-carbaldehydeAnilineN-(Spiro[3.3]heptan-2-ylmethyl)anilineNaBH(OAc)₃DCE680-90
3Spiro[3.3]heptane-1-carbaldehydeMorpholine4-(Spiro[3.3]heptan-1-ylmethyl)morpholineNaBH(OAc)₃THF1275-85
4Spiro[3.3]heptane-2-carbaldehydePiperidine1-(Spiro[3.3]heptan-2-ylmethyl)piperidineNaBH(OAc)₃DCE880-90
5Spiro[3.3]heptane-1-carbaldehydeCyclopropylamineN-(Spiro[3.3]heptan-1-ylmethyl)cyclopropanamineNaBH(OAc)₃THF1070-80

Part 3: Purification and Characterization

Purification of Spiro[3.3]heptane Amines

Flash column chromatography on silica gel is the most common method for purifying the synthesized spiro[3.3]heptane amines. Due to the basic nature of the products, tailing of peaks on the silica gel column can be an issue. This can often be mitigated by the addition of a small percentage of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent system (e.g., ethyl acetate/hexanes with 0.5% triethylamine).

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the final products.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the spiro[3.3]heptane core and the newly introduced alkyl group from the amine. The protons on the carbon adjacent to the nitrogen will typically appear as a multiplet in the range of 2.5-3.5 ppm. The characteristic signals for the spiro[3.3]heptane scaffold protons usually appear as complex multiplets in the upfield region (1.5-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic signals for the spirocyclic core. The spiro carbon atom typically appears as a singlet around 35-45 ppm. The carbon atom attached to the nitrogen will be shifted downfield to approximately 40-60 ppm.

Example of Expected NMR Signals for N-(Spiro[3.3]heptan-2-ylmethyl)benzylamine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, N-CH₂-Ph), 2.50-2.70 (m, 2H, spiro-CH₂-N), 1.80-2.20 (m, 11H, spiro-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 54.0 (N-CH₂-Ph), 52.0 (spiro-CH₂-N), 40.0 (spiro-C), 35.0 (spiro-CH), 32.0 (spiro-CH₂), 30.0 (spiro-CH₂).

Characterization_Workflow Crude_Product Crude Spiro[3.3]heptane Amine Purification Flash Column Chromatography Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR ¹H and ¹³C NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry (HRMS) Pure_Product->MS Structure Structural Confirmation NMR->Structure MS->Structure

Caption: Workflow for the purification and characterization of the final amine products.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the synthesis and derivatization of spiro[3.3]heptane scaffolds. By mastering these techniques, researchers can readily access a diverse range of novel amine-containing molecules with significant potential in drug discovery. The unique three-dimensional nature of the spiro[3.3]heptane core offers a compelling strategy to move beyond traditional flat aromatic structures and explore new avenues for therapeutic innovation. The inherent modularity of the reductive amination reaction allows for the rapid generation of libraries of compounds for biological screening, accelerating the identification of new lead candidates.

References

  • Jubin, M., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 134, 133296. [Link]

  • Jubin, M., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PubMed, [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]

  • Mykhailiuk, P. K. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]

  • Reis, J. C. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Master Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Reactions During Boc Deprotection of Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of N-Boc-protected azaspiro[3.3]heptane derivatives. The unique strained ring system of these compounds can lead to specific side reactions not commonly observed with other amines. This resource will help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Boc deprotection of azaspiro[3.3]heptane derivatives?

A1: Beyond the typical side reactions seen in Boc deprotections, the strained nature of the azaspiro[3.3]heptane core can lead to unique and problematic side products. The primary concerns include:

  • Ring-Opening/Rearrangement: The strained four-membered rings are susceptible to cleavage under harsh acidic conditions, leading to a variety of rearranged or ring-opened byproducts. This is often initiated by protonation of the azetidine nitrogen.

  • t-Butylation: The generation of the reactive tert-butyl cation during the cleavage of the Boc group can lead to alkylation of nucleophilic sites on your molecule.[1] While common in many Boc deprotections, the specific sites of alkylation on the azaspirocycle or its substituents should be considered.

  • Incomplete Deprotection: Due to steric hindrance or electronic effects from substituents on the azaspiro[3.3]heptane core, incomplete removal of the Boc group can be a significant issue.[2]

  • Trifluoroacetylation: When using Trifluoroacetic Acid (TFA), the newly liberated amine can be acylated by TFA or its anhydride, forming a stable trifluoroacetamide adduct.[3][4]

Q2: My reaction is incomplete, even with standard TFA/DCM conditions. What should I do?

A2: Incomplete deprotection is a common hurdle.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Increase Acid Concentration/Time: Gradually increase the concentration of TFA in dichloromethane (DCM) from a standard 20% up to 50%.[1][3] Also, consider extending the reaction time, monitoring closely by TLC or LC-MS.

  • Switch to a Stronger Acid System: If increasing the TFA concentration is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane or ethyl acetate is a common and effective alternative.[1][5]

  • Check Substrate Solubility: Ensure your Boc-protected azaspiro[3.3]heptane derivative is fully dissolved in the reaction solvent. Poor solubility can lead to a heterogeneous mixture and an incomplete reaction.[2]

  • Consider Gentle Warming: In some cases, gentle warming (e.g., to 40°C) can drive the reaction to completion. However, this should be done with caution as it can also promote side reactions like ring-opening.[1]

Q3: I'm observing a side product with a mass increase of +56 amu. What is this and how can I prevent it?

A3: A +56 mass unit increase is a clear indicator of tert-butylation.[6] This occurs when the tert-butyl cation generated during Boc cleavage alkylates a nucleophilic site on your molecule. To prevent this, the addition of a "scavenger" to the reaction mixture is crucial. Scavengers are compounds that trap the tert-butyl cation before it can react with your substrate.[2][3]

Commonly used scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIPS)

  • Thioanisole

  • Water

A standard practice is to include 2.5-5% (v/v) of a scavenger like TIPS in your TFA deprotection cocktail.[1][3]

Q4: Are there milder alternatives to TFA for deprotecting acid-sensitive azaspiro[3.3]heptane derivatives?

A4: Yes, for substrates that are particularly sensitive to the harsh conditions of TFA, several milder deprotection methods can be employed:[1][6][7]

  • 4M HCl in 1,4-Dioxane or Ethyl Acetate: This is a widely used alternative to TFA.[1]

  • Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) can facilitate Boc deprotection under milder conditions, although they may require longer reaction times.[6][7]

  • Oxalyl Chloride in Methanol: This system generates HCl in situ and has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines at room temperature.[6][8][9]

  • Aqueous Phosphoric Acid: For certain substrates, aqueous phosphoric acid can be a mild and effective deprotection reagent.[6][10]

Q5: Can I remove the Boc group without using any acid?

A5: Yes, non-acidic methods are available and can be highly advantageous for molecules with multiple acid-sensitive functional groups.

  • Thermal Deprotection: The Boc group can be removed by heating the compound in a suitable solvent. Refluxing in water has been shown to be an effective and environmentally friendly method for certain substrates.[7][11] The reaction is often complete within 15 minutes at 100°C.[7]

  • Catalyst-Free Deprotection in Water: This "green" chemistry approach involves heating the N-Boc amine in water at temperatures around 90-100°C.[7] The release of CO2 is often observed as the reaction proceeds.[7]

Troubleshooting Guide: Ring-Opening and Rearrangement Side Reactions

The strained bicyclic system of azaspiro[3.3]heptanes makes them susceptible to ring-opening and rearrangement under acidic conditions. This is a critical issue to manage for maintaining the integrity of the core structure.

Issue: Detection of Isomeric or Ring-Opened Byproducts

Symptoms:

  • Appearance of unexpected peaks in HPLC or LC-MS with the same mass as the desired product (isomers).

  • Detection of byproducts with masses corresponding to the addition of solvent or water.

  • Complex NMR spectra indicating a mixture of related structures.

Potential Cause: Aza-Cope Rearrangement

Under acidic conditions, particularly with heat, the protonated azaspiro[3.3]heptane can undergo a[2][2]-sigmatropic rearrangement, known as an aza-Cope rearrangement.[12] This can lead to the formation of isomeric piperidine derivatives. The cationic 2-aza-Cope rearrangement can occur at temperatures 100-200°C lower than the all-carbon Cope rearrangement due to the presence of the charged nitrogen atom, which lowers the activation barrier.[12][13]

Troubleshooting & Optimization Workflow

start Problem: Isomeric/Ring-Opened Byproducts Detected check_temp Was the reaction heated? start->check_temp lower_temp Solution: Perform deprotection at 0°C to RT. check_temp->lower_temp Yes check_acid Is a strong acid (TFA) being used? check_temp->check_acid No monitor Monitor reaction closely by LC-MS to minimize exposure to acidic conditions. lower_temp->monitor milder_acid Solution: Switch to a milder acid system (e.g., 4M HCl in dioxane, ZnBr2). check_acid->milder_acid Yes non_acidic Solution: Consider non-acidic methods (e.g., thermal deprotection in water). check_acid->non_acidic Consider milder_acid->monitor non_acidic->monitor start Crude Reaction Mixture tlc TLC Analysis (Ninhydrin Stain) start->tlc lcms LC-MS Analysis start->lcms nmr ¹H NMR of Crude Mixture start->nmr check_mass Identify Molecular Weights of Byproducts lcms->check_mass compare_mass Compare with Expected Masses (+56 for t-Bu, +96 for TFA, etc.) check_mass->compare_mass isolate Isolate Impurity (Prep-HPLC) compare_mass->isolate If unknown structure_elucidation Structure Elucidation (NMR, HRMS) isolate->structure_elucidation

Sources

Validation & Comparative

Navigating the NMR Landscape of a Key Spirocyclic Building Block: A Comparative Guide to tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into the ¹H and ¹³C NMR Chemical Shifts for Enhanced Structural Elucidation and Quality Control

In the realm of modern drug discovery and development, the strategic incorporation of novel three-dimensional scaffolds is paramount for accessing new chemical space and unlocking improved pharmacological properties. Among these, the 2-azaspiro[3.3]heptane motif has emerged as a valuable bioisostere for the ubiquitous piperidine ring, offering a unique conformational profile. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a key functionalized derivative, tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate. This detailed examination serves as a crucial reference for researchers engaged in the synthesis, characterization, and quality control of molecules incorporating this important building block.

The Structural Significance of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate

The title compound, with its spirocyclic core, a reactive formyl group, and a Boc-protecting group, presents a unique set of structural features that are reflected in its NMR spectra. Understanding the precise chemical shifts of each proton and carbon is essential for confirming its identity, assessing its purity, and predicting the outcomes of subsequent chemical transformations. The spirocyclic nature of the framework introduces conformational rigidity and distinct electronic environments for the constituent atoms, leading to a well-resolved and informative NMR spectrum.

Experimental ¹H and ¹³C NMR Data

The following tables summarize the experimentally observed ¹H and ¹³C NMR chemical shifts for tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate. The data was acquired in deuterated chloroform (CDCl₃) at room temperature.

Table 1: ¹H NMR Chemical Shift Assignments

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-CHO9.84s
CH₂ (azetidine ring, adjacent to N)3.95s
CH₂ (azetidine ring, adjacent to N)3.65s
CH₂ (cyclobutane ring)3.43d
CH₂ (cyclobutane ring)3.27d
CH (cyclobutane ring)-m
-C(CH₃)₃1.45s

Table 2: ¹³C NMR Chemical Shift Assignments

Carbon AssignmentChemical Shift (δ, ppm)
-CHO200.1
-C(O)O-155.9
-C(CH₃)₃79.6
CH₂ (azetidine ring)62.7
CH (spiro center)57.3
CH₂ (azetidine ring)49.7
CH₂ (cyclobutane ring)44.9
CH (cyclobutane ring)34.5
-C(CH₃)₃28.4

Comparative Analysis and Interpretation

A thorough understanding of the NMR spectrum of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate is best achieved through a comparative lens, considering the influence of each functional group on the chemical shifts.

The Downfield Shift of the Formyl Proton and Carbon

The most deshielded signals in the ¹H and ¹³C NMR spectra correspond to the formyl group (-CHO). The proton of the aldehyde appears as a sharp singlet at approximately 9.84 ppm.[1] This significant downfield shift is a characteristic feature of aldehydes, arising from the strong electron-withdrawing nature of the carbonyl oxygen and magnetic anisotropy effects.[2][3] Similarly, the formyl carbon resonates at a very low field, around 200.1 ppm, which is typical for aldehydic and ketonic carbonyl carbons.[4][5][6]

The Signature of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group provides a readily identifiable set of signals. The nine equivalent protons of the tert-butyl group give rise to a prominent singlet in the ¹H NMR spectrum at approximately 1.45 ppm.[7] This upfield chemical shift is characteristic of saturated alkyl protons.[8][9] In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group appears around 79.6 ppm, while the methyl carbons are observed at approximately 28.4 ppm.[10] The carbonyl carbon of the carbamate is found further downfield at about 155.9 ppm.[11][12]

The Spirocyclic Core: A Constrained Environment

The spirocyclic [3.3]heptane framework imposes significant conformational constraints, leading to distinct chemical shifts for the methylene and methine protons and carbons of the two four-membered rings. The protons on the azetidine ring adjacent to the nitrogen atom are deshielded due to the electronegativity of the nitrogen and appear as singlets around 3.95 and 3.65 ppm.[1] The protons on the cyclobutane ring exhibit more complex splitting patterns due to geminal and vicinal coupling. The spiro-carbon, being a quaternary center, is identifiable in the ¹³C NMR spectrum and its chemical shift provides valuable information about the ring strain and substitution pattern of the spirocyclic system.[13][14]

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of the NMR data, the following experimental protocol is recommended:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of Compound Solvent Dissolve in ~0.6 mL CDCl3 Sample->Solvent TMS Add TMS as internal standard Solvent->TMS Tube Transfer to 5 mm NMR tube TMS->Tube Spectrometer 400 MHz (or higher) NMR Spectrometer Tube->Spectrometer Lock Lock on Deuterium Signal Spectrometer->Lock Shim Shim for Homogeneity Lock->Shim Acquire_1H Acquire 1H Spectrum Shim->Acquire_1H Acquire_13C Acquire 13C Spectrum Shim->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks (1H) Baseline->Integrate Reference Reference to TMS (0 ppm) Baseline->Reference

Figure 1: A generalized workflow for acquiring high-quality ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2][15] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[10]

  • Data Acquisition: Before acquiring the spectra, the magnetic field should be locked onto the deuterium signal of the solvent and shimmed to optimize its homogeneity.[16] For the ¹H NMR spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.[4]

  • Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and the baseline is corrected. For the ¹H NMR spectrum, the peaks are integrated to determine the relative number of protons. Both ¹H and ¹³C spectra are referenced to the TMS signal at 0.00 ppm.

Conclusion

The detailed ¹H and ¹³C NMR analysis of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate provides a definitive spectroscopic fingerprint for this important building block. By understanding the characteristic chemical shifts and their correlation to the molecular structure, researchers can confidently identify this compound, assess its purity, and utilize it effectively in the synthesis of novel chemical entities. This guide serves as a valuable resource for scientists in the pharmaceutical and chemical industries, facilitating the efficient and accurate characterization of this and related spirocyclic systems.

References

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • PubMed. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. [Link]

  • Thieme. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]

  • ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Organic Syntheses. 2,6-Diazaspiro[3.3]heptanes - Supporting Information. [Link]

  • ResearchGate. 1H and 13C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. [Link]

  • ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. [Link]

  • PubChemLite. Tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate (C12H19NO3). [Link]

  • ECHA. tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate — Chemical Substance Information. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Manitoba. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • University of Puget Sound. 13 C Chemical Shift Table. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • PubChem. tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • MDPI. Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

Sources

The Metabolic Stability Showdown: Azaspiro[3.3]heptanes Emerge as a Superior Alternative to Piperidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: The Piperidine Problem in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, found in the structure of numerous approved drugs. Its prevalence is due to its favorable physicochemical properties, including high aqueous solubility and basicity, which allow for strong interactions with biological targets. However, this "privileged scaffold" harbors a significant liability: metabolic instability. The piperidine ring is often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to high clearance, low oral bioavailability, and short duration of action.[1] This metabolic vulnerability frequently becomes a bottleneck in drug development, demanding innovative solutions to enhance compound stability.

This guide provides an in-depth comparison of the metabolic stability of the traditional piperidine scaffold against a rising star in medicinal chemistry: the azaspiro[3.3]heptane ring system. We will explore the mechanistic basis for the enhanced stability of this spirocyclic alternative, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in your own research.

The Challenger: Azaspiro[3.3]heptane as a Bioisosteric Solution

Azaspiro[3.3]heptanes have been identified as effective bioisosteres of piperidine.[2][3][4][5] A bioisostere is a chemical substituent or group that can be interchanged with another, producing a new compound with broadly similar biological properties. The key advantage of the azaspiro[3.3]heptane scaffold lies in its rigid, three-dimensional structure.[6][7][8] This unique spirocyclic arrangement, where two rings share a single carbon atom, offers a strategic solution to the metabolic instability of piperidine.[9]

The primary metabolic pathways for piperidine often involve oxidation at the carbon atoms alpha to the nitrogen, as well as N-dealkylation.[10][11][12] The spirocyclic nature of azaspiro[3.3]heptane inherently protects these vulnerable positions. The quaternary spiro-carbon and the constrained geometry of the fused rings can sterically hinder the approach of metabolizing enzymes, thereby "blocking" common metabolic pathways.[1] This structural feature leads to a significant improvement in metabolic stability, a critical parameter for successful drug development.[6][13]

Head-to-Head Comparison: Metabolic Stability Analysis

The most direct way to compare the metabolic stability of these two scaffolds is through in vitro assays using human liver microsomes (HLM). HLMs contain a high concentration of CYP enzymes and are the industry standard for early-stage metabolism studies.[14][15]

In Vitro Metabolic Stability: Human Liver Microsome (HLM) Assay

The HLM assay measures the rate at which a compound is metabolized over time. The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (Cl_int). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Comparative Data:

A study comparing model amide compounds of piperidine with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane analogs demonstrated a significant improvement in metabolic stability for the 1-azaspiro[3.3]heptane derivative.[16]

Compound IDScaffoldMetabolic Stability (% remaining after 30 min)
57 Piperidine35
58 2-Azaspiro[3.3]heptane15
59 1-Azaspiro[3.3]heptane60

Data extracted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[16]

As the data clearly indicates, the 1-azaspiro[3.3]heptane analog (Compound 59) exhibited significantly higher metabolic stability, with 60% of the compound remaining after 30 minutes, compared to only 35% for the piperidine-containing parent compound (Compound 57).[16] This highlights the potential of this spirocyclic scaffold to mitigate metabolic liabilities.

Key Metabolic Pathways: A Mechanistic Look

The enhanced stability of azaspiro[3.3]heptanes can be attributed to the fundamental differences in their susceptibility to common metabolic reactions compared to piperidine.

cluster_piperidine Piperidine Metabolism cluster_azaspiro Azaspiro[3.3]heptane Metabolism Piperidine Piperidine Derivative N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation CYP3A4, etc. Ring_Oxidation Ring Oxidation (α-carbon) Piperidine->Ring_Oxidation CYP450s Lactam Lactam Metabolite Ring_Oxidation->Lactam Azaspiro Azaspiro[3.3]heptane Derivative Reduced_Metabolism Significantly Reduced Metabolism Azaspiro->Reduced_Metabolism Steric Shielding

Caption: Common metabolic pathways for piperidine vs. azaspiro[3.3]heptane.

Piperidine rings are frequently metabolized via N-dealkylation and oxidation of the carbons alpha to the nitrogen, often catalyzed by enzymes like CYP3A4.[11][12] In contrast, the rigid, three-dimensional structure of the azaspiro[3.3]heptane scaffold sterically shields the nitrogen and adjacent carbons, hindering enzymatic access and significantly reducing the rate of these metabolic transformations.

Experimental Protocols in Detail

To empower researchers to validate these findings, we provide a detailed, step-by-step protocol for a standard in vitro metabolic stability assay using Human Liver Microsomes.

Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a test compound.

Materials:

  • Test compound and positive control (e.g., a compound with known high clearance like verapamil)

  • Pooled Human Liver Microsomes (HLM), commercially available

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Workflow Diagram:

Start Start: Prepare Reagents Prepare_Incubation Prepare Incubation Mix (HLM + Buffer) Start->Prepare_Incubation Add_Compound Add Test Compound to Plate Prepare_Incubation->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre_Incubate->Initiate_Reaction Time_Points Incubate & Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction (Add cold ACN + IS) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and Cl_int Analyze->Calculate End End Calculate->End

Caption: Workflow for the Human Liver Microsome (HLM) stability assay.

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the HLM at 37°C and dilute to the desired concentration (typically 0.5 mg/mL) in phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the HLM solution to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (typically 1 µM). The final DMSO concentration should be low (<0.5%) to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to each well. This is your Time 0 point for the first set of samples. Immediately quench as described in step 3.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to the corresponding wells.[17][18] The acetonitrile will precipitate the microsomal proteins and halt enzymatic activity.

    • Include a negative control where the NADPH regenerating system is replaced with buffer to assess non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[16]

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) * (1 / mg/mL microsomal protein) .[16]

Conclusion & Future Perspectives

The strategic replacement of a metabolically liable piperidine ring with an azaspiro[3.3]heptane scaffold is a powerful tool in modern medicinal chemistry.[13][19] The inherent three-dimensionality and steric shielding provided by the spirocyclic system can effectively block common sites of metabolism, leading to a significant enhancement in metabolic stability.[6][9] This improvement in a key ADME (Absorption, Distribution, Metabolism, and Excretion) property can translate to improved pharmacokinetic profiles in vivo, such as longer half-life and increased oral bioavailability.

As the pressure to develop safer and more effective drugs continues, the "escape from flatland" by incorporating sp³-rich, three-dimensional scaffolds like azaspiro[3.3]heptanes will be increasingly critical.[6][9] By understanding the metabolic liabilities of traditional scaffolds and leveraging innovative bioisosteric replacements, researchers can design next-generation therapeutics with superior drug-like properties.

References

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. Available from: [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. Available from: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. Available from: [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. Available from: [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. (2023, November 14). Available from: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed. (2023, December 18). Available from: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0 - ChemRxiv. (2023, April 12). Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. (2025, April 15). Available from: [Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. (2011, June 18). Available from: [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). Available from: [Link]

  • Mechanism of the Oxidative Ring-Closure Reaction during Gliotoxin Biosynthesis by Cytochrome P450 GliF - MDPI. (2024, August 6). Available from: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Available from: [Link]

  • Microsomal Stability Assay - MTTlab. Available from: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (2011, June 18). Available from: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. (2022, January 12). Available from: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds - Blumberg Institute. (2024, October 22). Available from: [Link]

Sources

HPLC Method Validation for Determining Purity of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Spirocyclic Scaffolds

In modern drug discovery, spirocyclic building blocks are highly sought after. Specifically, 1[1]. Among these,2[2] is a critical intermediate.

However, validating a purity method for this compound presents unique chromatographic challenges.3[3]. The primary degradation pathway for this specific molecule is the auto-oxidation of the formyl group (aldehyde) to a carboxylic acid. Furthermore, the rigid, 3D nature of the spiro-core means that positional isomers (e.g., 6-formyl vs. 5-formyl) possess nearly identical hydrophobicities, making them notoriously difficult to separate using standard analytical approaches.

Objective Comparison: Standard C18 vs. Pentafluorophenyl (PFP) Columns

To establish a robust purity assay, we must compare the performance of the traditional workhorse—the C18 column—against an alternative stationary phase designed for rigid isomers: the Pentafluorophenyl (PFP) column.

  • Method A: Standard C18 (Octadecylsilane): Relies almost exclusively on dispersive hydrophobic interactions. Because the spiro-isomers and the oxidized byproduct share the same highly lipophilic Boc-protected core, a C18 phase struggles to differentiate their subtle structural differences, often leading to co-elution.

  • Method B: PFP (Pentafluorophenyl): Offers orthogonal selectivity mechanisms. The highly electronegative fluorine atoms create strong dipole-dipole interactions, while the rigid phenyl ring provides shape/steric selectivity. This makes the PFP column exceptionally sensitive to the rigid geometry of spiro[3.3]heptanes.

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)
Primary Selectivity Mechanism Dispersive (Hydrophobic)Dipole-Dipole, Shape, π−π
Retention Time (API) 6.4 min8.2 min
Resolution (API vs. Acid Degradant) 1.2 (High risk of co-elution)3.1 (Complete baseline separation)
Peak Symmetry (Tailing Factor) 1.6 (Slight tailing observed)1.1 (Excellent peak shape)
Suitability for Purity Quantitation MarginalOptimal

Data demonstrates that the PFP column is vastly superior for resolving the critical pair (the aldehyde API and its carboxylic acid degradant).

Causality in Experimental Design (Expertise & Experience)

Designing this method requires understanding the molecular physics of the analyte:

  • UV Detection at 210 nm: The target compound lacks an extended conjugated π -system. The only chromophores are the isolated carbonyls of the Boc group and the aldehyde. Therefore, it does not absorb at the standard 254 nm. Detection must be set to 210 nm.

  • Mobile Phase Additive (0.1% TFA): Operating at 210 nm requires mobile phases with high UV transparency. Trifluoroacetic acid (TFA) is chosen over acetate or formate buffers because it provides a lower UV cutoff. Furthermore, TFA acts as an ion-pairing agent, suppressing the ionization of any trace free amines (should minor Boc-deprotection occur in solution), thereby preventing severe peak tailing.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) that acts as a self-validating mechanism before any sample is quantified.

Step 1: Mobile Phase Preparation

  • Buffer A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Buffer B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Preparation of Solutions

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability (SST) Solution: Spike 1.0 mL of the Standard Solution with 0.1 mL of a 1.0 mg/mL solution of the oxidized degradant (tert-Butyl 5-carboxy-2-azaspiro[3.3]heptane-2-carboxylate).

Step 3: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (reduces mobile phase viscosity and sharpens peaks).

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% 80% B

    • 12-15 min: 80% B

    • 15-15.1 min: 80% 10% B

    • 15.1-20 min: 10% B (Re-equilibration)

Step 4: System Suitability Evaluation Inject the SST Solution. The system is only validated for use if:

  • The resolution ( Rs​ ) between the degradant and the API is 2.0.

  • The tailing factor for the API peak is 1.5.

  • The %RSD of the API peak area from five replicate injections of the Standard Solution is 2.0%.

Method Validation DataAccording to the ICH Q2(R2) guidelines for the validation of analytical procedures[4], a stability-indicating method must rigorously demonstrate specificity, linearity, precision, and accuracy. The optimized PFP method was subjected to full ICH validation.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete separation from blank/degradants Rs​ = 3.1 (No interference detected)Pass
Linearity R2≥0.999 (Reporting level to 120%) R2=0.9998 (Range: 0.05 - 1.2 mg/mL)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6 injections)%RSD = 0.65%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.005 mg/mL, LOQ: 0.015 mg/mLPass

Workflow Visualization

HPLC_Workflow Start Target Analyte: tert-Butyl 5-formyl-2-azaspiro [3.3]heptane-2-carboxylate Screening Stationary Phase Screening Start->Screening C18 Standard C18 Column (Hydrophobic Interactions) Screening->C18 PFP PFP Column (Dipole & Shape Selectivity) Screening->PFP Decision Critical Pair Resolution (API vs. Oxidized Byproduct) C18->Decision Rs < 1.5 (Co-elution risk) PFP->Decision Rs > 2.5 (Baseline Separation) Validation ICH Q2(R2) Validation Protocol Decision->Validation Select PFP Phase Spec Specificity (Rs > 2.0) Validation->Spec Lin Linearity (R² > 0.999) Validation->Lin Prec Precision (RSD < 2.0%) Validation->Prec Final Validated Purity Method Spec->Final Lin->Final Prec->Final

Fig 1. HPLC method development and ICH Q2(R2) validation workflow for spirocyclic building blocks.

References

  • [2] tert-butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate — Chemical Substance Information. Source: NextSDS. 2

  • [4] Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). 4

  • [3] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Source: PubMed Central (NIH). 3

  • [1] A Comparative Guide to Spiro[3.3]heptane and Piperidine Scaffolds in Modern Drug Design. Source: BenchChem. 1

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of Boc-Protected Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The azaspiro[3.3]heptane motif is a valuable scaffold in modern medicinal chemistry, prized for its three-dimensional structure which can lead to improved physicochemical properties and target engagement.[1][2] As this core is integrated into increasingly complex drug candidates, its precise characterization becomes paramount.[3][4] Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing critical structural information through the analysis of fragmentation patterns.[5][6] This guide offers an in-depth comparison of the mass spectrometric behavior of azaspiro[3.3]heptanes, with a particular focus on the influence of the commonly used tert-butoxycarbonyl (Boc) protecting group.

The Decisive Role of the Boc Group in Fragmentation

Under typical electrospray ionization (ESI) conditions, the fragmentation of Boc-protected amines is dominated by the protecting group itself.[7][8] This is a crucial first point of analysis, as the characteristic losses associated with the Boc moiety are often the most intense signals in the MS/MS spectrum.

The primary fragmentation pathway for a protonated Boc-protected amine involves the loss of isobutylene (C4H8, 56 Da), resulting in a carbamic acid intermediate. This is often followed by the subsequent loss of carbon dioxide (CO2, 44 Da), leading to the free amine. Another prominent fragmentation is the formation of the tert-butyl cation (C4H9+, 57 Da).[7] A McLafferty-type rearrangement is also a known pathway for Boc-protected amines, which can influence the observed fragmentation pattern.[9][10]

These predictable losses are diagnostically powerful. For a generic Boc-protected azaspiro[3.3]heptane (Molecular Weight = 197.28 g/mol for the parent structure), the expected protonated molecule [M+H]+ would have an m/z of 198. Key fragments would then be observed at:

  • [M+H - 56]+ : m/z 142 (loss of isobutylene)

  • [M+H - 100]+ : m/z 98 (loss of the entire Boc group)

  • m/z 57 : tert-butyl cation

The relative abundance of these fragments can provide initial confirmation of the presence of the Boc group.

Experimental Protocol for LC-MS/MS Analysis

A robust LC-MS/MS method is essential for reproducible fragmentation data. The following is a representative protocol:

1. Sample Preparation:

  • Dissolve the Boc-protected azaspiro[3.3]heptane derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.
  • Dilute this stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes, followed by a re-equilibration step.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan MS followed by data-dependent MS/MS (also known as product ion scan).
  • Collision Gas: Argon.
  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation pattern.

This protocol provides a solid foundation for the analysis, though optimization may be necessary depending on the specific instrumentation and the nature of the substituents on the azaspiro[3.3]heptane core.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Separation Gradient Elution Column->Separation Ionization ESI+ Source Separation->Ionization Eluent MS1 Full Scan (MS1) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) CID->MS2 Data Data Analysis MS2->Data Fragmentation Data

Caption: A typical LC-MS/MS workflow for analyzing small molecules.

Fragmentation of the Azaspiro[3.3]heptane Core

Once the Boc group has fragmented, the resulting ions will reveal information about the spirocyclic core itself. The fragmentation of the azaspiro[3.3]heptane ring system is more complex and less predictable than that of the protecting group. However, some general principles can be applied.

The fragmentation will likely be initiated by the cleavage of the C-C bonds within the four-membered rings. The strain inherent in these small rings can facilitate their opening. Subsequent losses of small neutral molecules, such as ethylene (C2H4, 28 Da), are possible. The specific fragmentation pathways will be highly dependent on the position and nature of any substituents on the ring system.

For instance, a hydroxyl-substituted azaspiro[3.3]heptane might show a characteristic loss of water (H2O, 18 Da). The presence of other functional groups will introduce additional, and often more favorable, fragmentation pathways.

Comparative Analysis: Alternative Scaffolds

To fully appreciate the fragmentation of Boc-protected azaspiro[3.3]heptanes, it is instructive to compare them with other common nitrogen-containing heterocycles.

ScaffoldKey Fragmentation Characteristics
Boc-Azaspiro[3.3]heptane Dominant losses of isobutylene (56 Da) and the full Boc group (100 Da). Subsequent fragmentation of the strained spirocyclic core.
Boc-Piperidine Similar initial losses from the Boc group. The piperidine ring is more stable and its fragmentation often involves ring opening followed by the loss of ethylene or propylene.
Boc-Pyrrolidine Boc group fragmentation is primary. The five-membered pyrrolidine ring is also relatively stable, with fragmentation typically initiated by cleavage adjacent to the nitrogen.
Boc-Morpholine In addition to the Boc fragmentation, the morpholine ring can undergo a characteristic retro-Diels-Alder type cleavage, leading to the loss of formaldehyde (CH2O, 30 Da).

This table highlights how the core ring structure influences the fragmentation cascade after the initial, predictable losses from the Boc protecting group.

G M [M+H]+ Boc-Azaspiro[3.3]heptane F1 [M+H - 56]+ Loss of Isobutylene M->F1 - C4H8 F3 m/z 57 tert-Butyl Cation M->F3 F2 [M+H - 100]+ Loss of Boc Group F1->F2 - CO2 Core_Fragments Core Fragments Further Fragmentation F2->Core_Fragments

Caption: Primary fragmentation pathways for a Boc-protected amine.

Conclusion

The LC-MS fragmentation of Boc-protected azaspiro[3.3]heptanes is a two-stage process. The initial, dominant fragmentation is dictated by the Boc protecting group, providing clear diagnostic ions. Subsequent fragmentation of the spirocyclic core is more intricate and substituent-dependent. By understanding these patterns and comparing them to related heterocyclic systems, researchers can confidently identify and characterize these important molecules in complex matrices, accelerating the drug discovery and development process.

References

  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005). CORE. Available at: [Link]

  • Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... (n.d.). ResearchGate. Available at: [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (n.d.). ACS Omega. Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). ResearchGate. Available at: [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (n.d.). ACS Publications. Available at: [Link]

  • GC-MS/MS survey of collision-induced dissociation of tert-butyldimethylsilyl-derivatized amino acids and its application to (13)C-metabolic flux analysis of Escherichia coli central metabolism. (2016). PubMed. Available at: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. Available at: [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). PMC. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). Organic Letters. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. (2010). PubMed. Available at: [Link]

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. (2021). Juniper Publishers. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba.it. Available at: [Link]

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Semantic Scholar. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. (n.d.). Semantic Scholar. Available at: [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Available at: [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (n.d.). Arkivoc. Available at: [Link]

  • Photodissociation dynamics of the tert-butyl radical via photofragment translational spectroscopy at 248 nm. (n.d.). RSC Publishing. Available at: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). PMC. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Available at: [Link]

Sources

Publish Comparison Guide: X-Ray Crystallographic Profiling of tert-Butyl 5-formyl-2-azaspiroheptane-2-carboxylate Derivatives vs. Traditional Heterocycles

Publish Comparison Guide: X-Ray Crystallographic Profiling of tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate Derivatives vs. Traditional Heterocycles

Audience: Researchers, Scientists, and Drug Development Professionals Perspective: Senior Application Scientist, Structural Biology & Medicinal Chemistry

Executive Summary: Escaping "Flatland" in Drug Discovery

For decades, medicinal chemistry has relied heavily on flat, spiro-lacking heterocycles like piperidines, piperazines, and morpholines. While synthetically accessible, these "flatland" scaffolds often suffer from suboptimal physicochemical properties, high lipophilicity, and off-target promiscuity.

The introduction of spirocyclic bioisosteres—specifically the 2-azaspiro[1]heptane core—represents a paradigm shift. The building block [1] enables researchers to seamlessly integrate a rigid, three-dimensional twist into their lead compounds. As an application scientist, I utilize X-ray crystallography to objectively demonstrate how this specific spirocyclic aldehyde fundamentally alters the spatial trajectory of functional groups, improving target engagement while favorably modulating physicochemical properties.

Structural Rationale: The "Spiro" Advantage

To understand why the 5-formyl-2-azaspiro[1]heptane scaffold outperforms traditional heterocycles, we must look at the causality driven by its 3D geometry.

Orthogonal Geometry and Exit Vectors

X-ray crystallographic data of 2-azaspiro[1]heptane derivatives reveals a highly rigid structure where the two cyclobutane rings are strictly orthogonal (90° dihedral angle) to one another. When substituting a 3-formylpiperidine with tert-butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate, the exit vector of the formyl-derived substituent is drastically altered.

This unique trajectory has proven critical in recent antiviral drug development. For example,[2] demonstrate that the extended length and rigid orthogonal twist of azaspiroheptane derivatives allow them to deeply engage the hydrophobic cleft of the S4 subsite—a feat impossible for flatter piperidine analogs.

The Lipophilicity Paradox

Intuitively, adding a carbon atom (moving from a 6-membered piperidine to a 7-carbon spirocycle) should increase lipophilicity. However, [3] reveals a counterintuitive reality: incorporating the 2-azaspiro[1]heptane core typically lowers the measured logD7.4​ by −0.2 to −1.0 .

The Causality: The spirocyclic center increases the basicity ( pKa ) of the amine relative to its monocyclic counterpart. At physiological pH, this results in a higher fraction of the ionized species, driving down lipophilicity and improving aqueous solubility.

Comparative Performance Data

The following table summarizes the quantitative structural and physicochemical differences between traditional heterocycles and the 2-azaspiro[1]heptane scaffold, derived from aggregated X-ray crystallographic and experimental assay data.

Scaffold MetricPiperidine (3-substituted)Piperazine (1,4-substituted)2-Azaspiro[1]heptane (2,5-substituted)
3D Conformation Chair (Dynamic)Chair (Dynamic)Orthogonal Cyclobutanes (Rigid)
Ring Dihedral Angle ~60°~60°90° (Strictly orthogonal)
Target Subsite Penetration Shallow/BroadShallow/BroadDeep/Vector-Specific (e.g., S4 pocket)
Relative Lipophilicity ( ΔlogD7.4​ ) Baseline ( 0 ) −0.8 to −1.2 −0.2 to −1.0 (C-linked)
Relative Basicity ( ΔpKa ) Baseline ( 0 ) −0.5 +0.5 to +1.5
Crystallographic Rigidity (B-factors) High (Flexible)High (Flexible)Low (Highly constrained)

Experimental Methodology: Derivatization & Crystallization Protocol

tert-Butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate is a Boc-protected aliphatic aldehyde. In its pure form, it is an amorphous oil, making direct single-crystal X-ray diffraction impossible. To rigorously validate the 3D geometry of its derivatives, I employ a self-validating heavy-atom derivatization protocol .

Causality of the Protocol: By performing a reductive amination with 4-bromoaniline, we achieve two critical goals. First, the rigid aromatic ring promotes the formation of a highly ordered crystalline lattice. Second, the bromine atom provides a strong anomalous scattering signal. This "heavy-atom effect" acts as an internal control, validating the phase-solving process and ensuring the resulting electron density map is an objective reality, not a computational artifact.

Step-by-Step Workflow
  • Reductive Amination:

    • Dissolve tert-butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate ( 1.0 eq ) and 4-bromoaniline ( 1.1 eq ) in anhydrous 1,2-dichloroethane ( 0.2 M ).

    • Add sodium triacetoxyborohydride ( 1.5 eq ) and stir at room temperature for 12 hours.

    • Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

  • Purity Validation:

    • Purify via flash chromatography (Silica, Hexane/EtOAc).

    • Critical Checkpoint: Confirm purity is >98% via LC-MS. Impurities disrupt the crystal lattice nucleation.

  • Vapor Diffusion Crystallization:

    • Dissolve the purified heavy-atom derivative in a minimum volume of absolute ethanol (solvent) in a small inner vial.

    • Place the open inner vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Allow undisturbed vapor diffusion for 3–7 days at 4∘C until clear, diffraction-quality prisms form.

  • X-Ray Diffraction & Phase Solving:

    • Mount a single crystal on a diffractometer equipped with a Mo radiation source ( λ=0.71073A˚ ).

    • Solve the structure using anomalous dispersion methods targeting the Bromine atom to unambiguously assign the 3D coordinates of the spirocyclic core.

Workflow Visualization

GABuilding BlockCAS: 1824074-15-8(Amorphous/Oil)BHeavy-AtomDerivatization(4-Bromoaniline)A->B Reductive AminationCLC-MS Validation(Purity >98%)B->C PurifyDVapor DiffusionCrystallizationC->D EtOH/HexaneESingle CrystalX-Ray DiffractionD->E Mo Kα RadiationF3D CoordinateExtractionE->F Phase Solving

Workflow for derivatization and X-ray analysis of spirocyclic aldehydes.

References

  • PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 122199562, Tert-butyl 5-formyl-2-azaspiro[1]heptane-2-carboxylate." PubChem,[Link]

  • Structure-Guided Design of Potent Spirocyclic Inhibitors: Dampalla, C. S., et al. "Structure-Guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-like Protease." Journal of Medicinal Chemistry, 2022.[Link]

  • Lowering Lipophilicity by Adding Carbon: Degorce, S. L., et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." ACS Medicinal Chemistry Letters, 2019.[Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.